molecular formula C9H11B B3189812 Cumyl bromide CAS No. 3575-19-7

Cumyl bromide

Cat. No. B3189812
CAS RN: 3575-19-7
M. Wt: 199.09 g/mol
InChI Key: WSFSJXBURLJOFD-UHFFFAOYSA-N
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Description

Cumyl bromide is a chemical compound with the formula C9H11Br . It is also known as (2-bromopropan-2-yl)benzene .


Molecular Structure Analysis

The molecular structure of Cumyl bromide consists of a benzene ring attached to a bromopropane group . The IUPAC Standard InChIKey for Cumyl bromide is WSFSJXBURLJOFD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Cumyl bromide has a molecular weight of 199.088 g/mol . Other physical and chemical properties specific to Cumyl bromide are not detailed in the retrieved papers.

Scientific Research Applications

Polymer Synthesis and Chemical Reactions

  • Cumyl bromide is used in advanced polymer chemistry. For instance, it plays a role in the atomic transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) of styrene and methyl methacrylate. These processes are catalyzed by copper(I) complexes and are essential in creating polymers with specific properties (Kwak, Nicolaÿ, & Matyjaszewski, 2008).
  • In another chemical reaction, cumyl peroxide, which can be derived from cumyl bromide, is used in the transformation of secondary S-alkyl-O-ethyl xanthates into corresponding bromides. This process is important for certain organic synthesis applications (Barbier, Pautrat, Quiclet-Sire, & Zard, 2002).

Radiosynthesis Applications

  • Cumyl bromide derivatives are also significant in the field of radiopharmacy. For example, α-cumyl bromodifluoromethanesulfenate has been used for the radiosynthesis of [18F]ArylSCF3. This compound is a highly reactive electrophilic bromodifluoromethylthiolating reagent, useful in PET imaging and drug discovery (Wu et al., 2019).

Environmental and Analytical Chemistry

  • In environmental chemistry, cumyl bromide-related compounds like cumyl phenol have been studied in terms of their sonolytic degradation in water. This research is vital for understanding the environmental fate and treatment of endocrine-disrupting chemicals (Chiha, Hamdaoui, Baup, & Gondrexon, 2011).
  • Cumyl bromide is also involved in the study of bromide ions in the natural environment. Its behavior and interactions, particularly in soil and water, are crucial for understanding environmental transport and toxicity issues (Flury & Papritz, 1993).

Future Directions

While specific future directions for Cumyl bromide are not mentioned, there are indications of future directions in related fields. For instance, Atom Transfer Radical Polymerizations (ATRP), a method that could potentially involve Cumyl bromide, is seen as a future direction in the field of synthetic macromolecular procedures .

properties

IUPAC Name

2-bromopropan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFSJXBURLJOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301037324
Record name (2-Bromo-2-propanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301037324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cumyl bromide

CAS RN

3575-19-7
Record name (2-Bromo-2-propanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301037324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromopropan-2-yl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
DD Tanner, N Wada - Journal of the American Chemical Society, 1975 - ACS Publications
… (15) A portion of the cumyl bromide seemed to decompose under the GLC conditions (DEGS, 55-180). A similar observation was reported earlier by Huyser.4 The molar sensitivity of …
Number of citations: 20 pubs.acs.org
C Schilli, MG Lanzendörfer, AHE Müller - Macromolecules, 2002 - ACS Publications
… The resultant reddish orange solution was stirred for 30 min at room temperature, and then cumyl bromide (3.98 g, 20 mmol) was added. After the mixture was stirred for 2 h, water (20 …
Number of citations: 390 pubs.acs.org
AR Browne, FR Kearney, SF Mason… - Journal of the …, 1983 - ACS Publications
… Di-a-cumyl hyponitrite was prepared from -cumyl bromide and silver hyponitrite by the … -2; di-a-cumyl hyponitrite, 21799-93-9; -cumyl bromide, 3575-19-7; silver hyponitrite, 7784-04-5. …
Number of citations: 9 pubs.acs.org
MGJ Beets, H van Essen - Recueil des Travaux Chimiques des …, 1951 - Wiley Online Library
… The Grignard compound is prepared in the usual way from a mixture of 597 g (3 moles) of cumyl bromide and 500 cmS of absolute ether. After completion of the reaction, the mixture is …
Number of citations: 9 onlinelibrary.wiley.com
RC Blake, MJ Coon - J. Biol. Chem, 1981 - researchgate.net
… The cumenol was converted to either the cumyl chloride or cumyl bromide by dissolving the alcohol in methylene chloride and passing HC1 or HBr through the solution (28). The …
Number of citations: 138 www.researchgate.net
GJ Gleicher - The Journal of Organic Chemistry, 1968 - ACS Publications
… example concerning the inability to isolate cumyl bromide from the reaction of cumene … It was also possible to gain spectroscopic evidence that cumyl bromide was produced. The …
Number of citations: 63 pubs.acs.org
P Maslak, WH Chapman Jr - The Journal of Organic Chemistry, 1990 - ACS Publications
… Similar methodology was used to study the effect of various additives on product distribution and to obtain information on cumyl bromide and cumyl alcohol solvolyses (see below). To …
Number of citations: 53 pubs.acs.org
SF Sun, PR Neidig - The Journal of Organic Chemistry, 1969 - ACS Publications
Results The experimental data for rate constants at 0, 25, and 35, respectively, are presented in Table I. Each kinetic experiment was carried out at least twice. The reproducibility of …
Number of citations: 5 pubs.acs.org
RC Blake 2nd, MJ Coon - Journal of Biological Chemistry, 1980 - Elsevier
… The cumenol was converted to either the cumyl chloride or termediates observed differed in twoimportant respects from cumyl bromide by dissolving the alcohol in methylene chloride …
Number of citations: 108 www.sciencedirect.com
Y Miyazaki, K Oohora, T Hayashi - Inorganic Chemistry, 2020 - ACS Publications
… Other benzyl bromide derivatives, 1-phenylethyl bromide and cumyl bromide, were also … Moreover, cumyl bromide is not converted by rMb(Ni I (TDHC)), and neither cumene nor …
Number of citations: 12 pubs.acs.org

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